![molecular formula C15H14N2O B2635790 2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine CAS No. 313530-50-6](/img/structure/B2635790.png)
2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
The compound “2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound belongs to the class of organic compounds known as phenyl-1,3-oxazoles, which are aromatic heterocyclic compounds containing a 1,3-oxazole substituted at one or more positions by a phenyl group .
Chemical Reactions Analysis
The chemical reactions involving “2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine” are not well-documented in the literature .Scientific Research Applications
- DMBO is a fluorescent molecule due to its benzoxazole ring system. Researchers use it as a probe to detect specific biological molecules or cellular structures. Its fluorescence properties allow for real-time imaging and tracking within living systems .
- By linking DMBO with cellulose, scientists create a chiral selector called cellulose-2,3-bis(3,5-dimethylphenylcarbamate) (CBDMPC). This chiral stationary phase is useful in enantioselective chromatography, separating enantiomers based on their spatial arrangement .
- DMBO derivatives serve as monomers in the synthesis of cyanate ester resins. These resins find applications in high-temperature polymer materials, composites, and matrix materials. Researchers explore modifications to enhance properties like glass transition temperature, impact resistance, and processability .
- DMBO derivatives can be functionalized to create photosensitizers for PDT. When exposed to light, these compounds generate reactive oxygen species, selectively damaging cancer cells. Researchers explore their efficacy in cancer treatment .
Fluorescent Probes and Sensors
Chiral Chromatography Stationary Phases
Polymer Chemistry and Material Science
Photodynamic Therapy (PDT)
Mechanism of Action
properties
IUPAC Name |
2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-5-10(2)7-11(6-9)15-17-13-8-12(16)3-4-14(13)18-15/h3-8H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCRBRNKOXAHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine |
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